molecular formula C22H14I2N2S B5157561 5,10-diiodo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole

5,10-diiodo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole

Cat. No.: B5157561
M. Wt: 592.2 g/mol
InChI Key: HTSYISSABUAJHY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-diiodo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method includes the iodination of phenanthro[9,10-d]imidazole derivatives using iodine or iodine monochloride under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require catalysts such as copper iodide to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow synthesis allows for better control over reaction parameters and can be scaled up for large-scale production . This method also minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

5,10-Diiodo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, copper catalysts.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted phenanthro[9,10-d]imidazole derivatives.

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Deiodinated or reduced imidazole derivatives.

Mechanism of Action

The mechanism of action of 5,10-diiodo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the imidazole ring play crucial roles in binding to these targets, thereby modulating their activity . The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Properties

IUPAC Name

5,10-diiodo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14I2N2S/c1-27-15-6-2-12(3-7-15)22-25-20-18-10-13(23)4-8-16(18)17-9-5-14(24)11-19(17)21(20)26-22/h2-11H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSYISSABUAJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14I2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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